(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen sulphate

Übersicht

Beschreibung

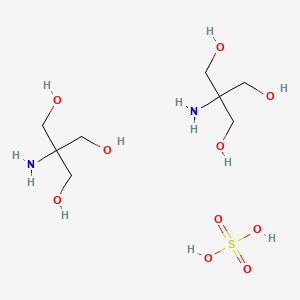

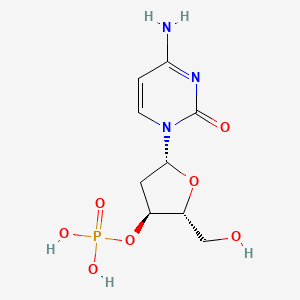

(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen sulphate, also known as 2-hydroxy-1,1-bis(hydroxymethyl) ethyl ammonium hydrogen sulfate, is a chemical compound with the molecular formula C4H14NO6S. It is a white, odorless powder with a melting point of 200-202°C and a boiling point of 334-335°C. This compound is soluble in water and insoluble in organic solvents. It is commonly used in the synthesis of pharmaceuticals, cosmetics, and other industrial applications.

Wissenschaftliche Forschungsanwendungen

Effects of Sulphurous Air Pollutant Exposures

A study explored the effects of exposure to sulphur dioxide (SO2) and ammonium bisulphate (AB) on symptoms, lung function, and nasal epithelial lining fluid antioxidant concentrations in normal and asthmatic adults. This research provides insights into how sulphurous compounds, similar in nature to the one inquired about, can impact human health under certain exposure conditions (Tunnicliffe et al., 2003).

Food Packaging and Endocrine Disruptors

Another study focused on the dietary intervention to assess exposure from food packaging to bisphenol A (BPA) and bis(2-ethylhexyl) phthalate (DEHP). It showed that BPA and DEHP exposures were substantially reduced when participants' diets were limited to food with minimal packaging, highlighting the significant role packaging materials play in human exposure to chemical compounds (Rudel et al., 2011).

Bioavailability of Chemical Compounds

Research on the bioavailability of hydroxytyrosol from functional hydroxytyrosol-enriched biscuits indicates how certain beneficial compounds are highly bioavailable and can decrease oxidised low-density lipoprotein levels in humans. This study exemplifies how specific chemical compounds, when ingested, can have positive health effects (Mateos et al., 2016).

Effects of Bisulfite on Human Vascular Tissue

An investigation into the biologic effects of parenteral bisulfite on human vascular tissue examined the antioxidant properties of bisulfite used to stabilize parenteral amino acid solutions, revealing local vascular effects on endothelial mediators. This type of research is pertinent to understanding how sulfite compounds interact with human tissues (Lavoie & Chessex, 1993).

Wirkmechanismus

Target of Action

Tris(hydroxymethyl)aminomethane hemisulfate salt, also known as (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen sulphate or 2-amino-2-(hydroxymethyl)propane-1,3-diol;sulfuric acid, is primarily used as a buffering agent in biochemistry and molecular biology . Its primary target is the pH of the solution it is added to. By resisting changes in pH, it helps maintain a stable environment for biological reactions .

Mode of Action

The compound acts as a proton acceptor and donor to resist changes in pH. It can donate a proton when the solution becomes too basic and accept a proton when the solution becomes too acidic . This ability to ‘buffer’ pH changes is crucial in many biological and chemical applications .

Biochemical Pathways

As a buffer, the compound does not directly participate in biochemical pathways. Instead, it helps maintain the optimal pH for these pathways to occur. Many biochemical reactions are pH-dependent, and slight changes in pH can significantly affect the rate and efficiency of these reactions .

Pharmacokinetics

It is known to be soluble in water , which would facilitate its distribution if it were to be administered in vivo.

Result of Action

The primary result of the compound’s action is the stabilization of pH. This allows for the optimal functioning of biological reactions and pathways. In a medical context, it is occasionally used as a drug for its properties as a buffer for the treatment of severe metabolic acidosis in specific circumstances .

Action Environment

The efficacy of the compound as a buffer depends on the initial pH of the solution, the concentration of the buffer, and the presence of other ions that might react with the buffer . Its stability can be affected by temperature, as changes in temperature can shift the equilibrium of the protonation-deprotonation reaction .

Eigenschaften

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H11NO3.H2O4S/c2*5-4(1-6,2-7)3-8;1-5(2,3)4/h2*6-8H,1-3,5H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLJBMOUMSAPNML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24N2O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30220198 | |

| Record name | (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6992-38-7 | |

| Record name | (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006992387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-hydroxy-1,1-bis(hydroxymethyl)ethyl]ammonium hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1598254.png)

![2-methyl-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide](/img/structure/B1598261.png)

![5-Chloro-2-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598274.png)